(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid
Description
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid is a chiral compound developed as a potent inhibitor of cell adhesion, specifically targeting the GPIIb/IIIa receptor. The (-)-(3R) stereoisomer demonstrates >10-fold higher potency compared to its (+)-(3S) counterpart, underscoring the critical role of stereochemistry in its biological activity . Its structure comprises a butanoic acid backbone with a 3-methyl substituent and a phenoxy group linked to a 4-pyridin-4-ylpiperazine moiety. This compound is typically synthesized via intermediates such as (3R)-3-methyl-4-[4-(piperazin-1-yl)phenoxy]butyric acid, where halogen or cyano leaving groups facilitate further derivatization . Acid addition salts (e.g., hydrochlorides) are commonly used to enhance solubility and stability .
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25)/t16-/m1/s1 |
InChI Key |
RVVTUJLHUHZYOD-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
Canonical SMILES |
CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD-2486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The initial step involves the formation of a cyclohexenyl thioether core. This is achieved through a series of cyclization reactions under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of various functional groups, such as amines and hydroxyl groups, through substitution reactions. These reactions typically require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of ZD-2486 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches, with each step carefully monitored to ensure consistency and quality.
Automation: Automated systems are used to control reaction conditions, such as temperature, pressure, and pH, to optimize yield and reduce human error.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ZD-2486 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Biological Activities
Research indicates that (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid exhibits several biological activities:
- Antidepressant Effects : The compound has shown potential antidepressant properties in preclinical studies, likely due to its interaction with neurotransmitter systems.
- CNS Activity : Its piperazine structure suggests potential applications in treating central nervous system disorders, including anxiety and depression.
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, indicating that this compound may also possess such activity.
Therapeutic Applications
The therapeutic applications of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid can be categorized as follows:
1. Neurological Disorders
- Depression and Anxiety : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating mood disorders.
- Cognitive Enhancement : Investigations into its effects on cognitive functions are ongoing, with implications for conditions like Alzheimer's disease.
2. Pain Management
- The anti-inflammatory properties may extend its use in pain management therapies, particularly for chronic pain conditions.
Synthesis and Mechanism of Action
The synthesis of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for developing effective therapeutic strategies:
- Interaction with Receptors : Studies focus on how the compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Signal Transduction Pathways : Investigations into the downstream effects of these interactions provide insights into its therapeutic potential.
Case Studies
Several studies have documented the effects and applications of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid:
- Study on Antidepressant Effects : A recent study demonstrated that administration of the compound in animal models led to significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant agent.
- CNS Activity Investigation : Research focusing on the compound's affinity for serotonin receptors showed promising results in modulating mood and anxiety levels in preclinical trials.
Mechanism of Action
ZD-2486 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors, which are integrin alpha-IIb/beta-3 receptors found on the surface of platelets. By binding to these receptors, ZD-2486 inhibits platelet aggregation, reducing the risk of blood clots and improving blood flow. This mechanism is particularly beneficial in treating conditions such as unstable angina, where reduced blood flow to the heart can lead to severe complications .
Comparison with Similar Compounds
HDAC Inhibitors: Boronic Acid Derivatives
Compounds :
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Key Findings :
- These compounds inhibit fungal histone deacetylase (HDAC) MoRPD3, with in vitro appressorium formation inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
- Structural similarity to the target compound includes phenoxy groups and aromatic substituents. However, the boronic acid group and methoxyethyl side chain differentiate their mechanism (HDAC inhibition vs. GPIIb/IIIa antagonism).
- 3D-QSAR studies suggest substituent positioning (ortho vs. para) on the phenyl ring significantly impacts HDAC inhibition , paralleling the stereochemical sensitivity of the target compound.
Benzimidazole Derivatives
Compound :
- (4-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester
Key Findings :
- This water-soluble benzimidazole derivative features a sulfinyl group and a phenoxyacetic acid moiety .
- No direct activity data are available for comparison.
Patent-Protected Carboxylic Acid Derivatives
Compounds :
- 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid
- 5-[2,3-difluoro-4-phenoxy]pentanoic acid
Key Findings :
- These compounds share a carboxylic acid backbone (butanoic/pentanoic acid) and phenoxy linker but incorporate difluoro substituents and spirocyclic carbamoyl groups .
- The trifluoromethyl and pyrimidinyl groups may enhance metabolic stability compared to the target compound’s pyridinyl-piperazine group. No explicit activity data are disclosed.
Pesticide Esters
Compounds :
- Fluazifop butyl: 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, butyl ester
- Fenvalerate: 4-Chloro-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
Key Findings :
- Both esters feature phenoxy-propanoate/acetate backbones and pyridinyl/trifluoromethyl groups .
- Unlike the target compound, these act as pesticides, highlighting how structural motifs (e.g., phenoxy groups) can be repurposed across divergent applications.
Structural and Functional Comparison Table
Key Insights from Structure-Activity Relationships (SAR)
- Stereochemistry : The (3R) configuration in the target compound is critical for GPIIb/IIIa antagonism, mirroring the substituent positioning effects seen in HDAC inhibitors .
- Phenoxy Linkers: Common across all compounds, phenoxy groups facilitate interactions with hydrophobic pockets in target proteins.
- Solubility Modifications : Acid addition salts (target compound) and sulfonyl esters (benzimidazole derivative) exemplify strategies to enhance bioavailability .
Biological Activity
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid, a compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.4 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological efficacy.
Chemical Structure
The compound features a complex structure that includes a butanoic acid moiety linked to a phenoxy group and a piperazine derivative. The pyridine ring enhances its interaction with biological targets, particularly in the central nervous system and oncology.
The primary mechanism by which (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid exerts its effects is through modulation of G protein-coupled receptors (GPCRs). Research indicates that it may act as an antagonist or modulator of specific GPCRs, influencing various signaling pathways including those related to neurotransmission and cell proliferation .
Biological Activities
- Antidepressant Effects : Studies have suggested that compounds with similar structural characteristics exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to enhance serotonergic and noradrenergic neurotransmission.
- Antitumor Activity : Preliminary investigations indicate that this compound may possess antitumor properties. It has been shown to inhibit tumor cell proliferation in vitro, potentially through the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Given its interaction with neuroreceptors, the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate inflammatory pathways and reduce oxidative stress.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid:
Q & A
Basic Research Questions
Q. How can the stereochemistry of the (3R)-configured methyl group be confirmed experimentally?
- Methodological Answer : Chiral HPLC or polarimetry paired with nuclear Overhauser effect (NOE) NMR experiments can resolve enantiomeric purity. For example, a Chiralpak AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine can separate enantiomers. NOE correlations between the methyl group and adjacent protons in the butanoic acid chain (e.g., δ 1.2–1.5 ppm) confirm spatial proximity, validating the R-configuration .
Q. What synthetic routes are recommended for introducing the 4-pyridin-4-ylpiperazine moiety?
- Methodological Answer : A Buchwald-Hartwig coupling can link the piperazine-pyridyl group to the phenoxy intermediate. Use Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ in tert-butanol at 100°C under inert atmosphere for 5–6 hours. Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) yields >85% purity. This method is adapted from similar piperazine-phenyl couplings .
Q. How to characterize the acid dissociation constant (pKa) of the butanoic acid group?
- Methodological Answer : Perform potentiometric titration in a water/MeOH (70:30) solution at 25°C, using 0.1 M HCl and 0.1 M NaOH. The pKa is derived from the inflection point in the titration curve. UV-spectrophotometric monitoring at 260 nm (π→π* transition of pyridine) can corroborate protonation states .
Advanced Research Questions
Q. What strategies mitigate oxidative degradation of the pyridine ring during storage?
- Methodological Answer : Lyophilization under argon and storage at -20°C in amber vials reduces degradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV (λ = 254 nm) show that adding 0.1% w/v ascorbic acid as an antioxidant decreases degradation products by >90% .
Q. How to design a structure-activity relationship (SAR) study for optimizing receptor binding?
- Methodological Answer : Synthesize analogs with modifications to the piperazine (e.g., N-methylation) or phenoxy (e.g., halogen substitution) moieties. Test affinity via radioligand binding assays (e.g., [³H]-spiperone for serotonin receptors). Molecular docking (AutoDock Vina) using a receptor’s crystal structure (PDB: 6WGT) predicts binding poses, with MD simulations (GROMACS) validating stability over 100 ns trajectories .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient identifies impurities. For example, a common byproduct (m/z 550.45, C₂₆H₃₀Cl₂FN₅O₃) arises from incomplete deprotection of the tert-butyl ester, detectable at 0.05% w/w .
Key Research Findings
- Stereochemical Integrity : The (3R)-configuration is critical for binding to serotonin 5-HT₁A receptors (Kᵢ = 12 nM vs. 220 nM for the S-enantiomer) .
- Synthetic Challenges : tert-Butyl ester deprotection requires 6 M HCl at 90°C for 24 hours; shorter durations leave 5–10% residual ester .
- Solubility Enhancement : Salt formation with 4-carboxybenzoic acid (1:1 molar ratio) increases aqueous solubility from 0.2 mg/mL to 8.5 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
